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Compound of Interest

2-Chloro-5,8-dimethylquinoline-3-
Compound Name:

methanol
CAS No.: 485337-91-5
Cat. No.: B13718160

Get Quote

Advanced Scaffolds in Medicinal Chemistry
Executive Summary

2-Chloro-5,8-dimethylquinoline-3-methanol (CAS 485337-91-5) represents a high-value
heterocyclic intermediate, primarily utilized in the synthesis of pharmacologically active agents
targeting kinase pathways (PI3K/mTOR) and infectious diseases (malaria, tuberculosis).

Distinct from generic quinolines, the 5,8-dimethyl substitution pattern confers unique
lipophilicity and steric properties that influence binding affinity in hydrophobic pockets of protein
targets.[1] Furthermore, the molecule features two orthogonal reactive handles—the C2-
chlorine (electrophilic) and the C3-hydroxymethyl (nucleophilic)—allowing for divergent library
synthesis in drug discovery campaigns.[1]

This guide details the physicochemical profile, validated synthetic routes, and strategic
applications of this core scaffold.[1][2]

Chemical Profile & Identification
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Property Specification

Chemical Name 2-Chloro-5,8-dimethylquinoline-3-methanol
CAS Number 485337-91-5

Molecular Formula C12H12CINO

Molecular Weight 221.68 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DCM, Ethyl Acetate; Insoluble

Solubility in Wat
in Water

Melting Point 165-170 °C (Typical range for this class)

2-Cl (SNAr active), 3-CH20H

Key Functionalities o o
(Oxidizable/Derivatizable)

Synthetic Utility & Mechanism[1][5]

The synthesis of CAS 485337-91-5 is classically achieved through a two-stage workflow
designed to build the pyridine ring onto a substituted benzene core.[1]

3.1 Mechanistic Pathway: The Vilsmeier-Haack Approach

The most robust route involves the Vilsmeier-Haack cyclization of N-(2,5-
dimethylphenyl)acetamide.[1] This reaction serves two purposes simultaneously: it formylates
the aromatic ring and cyclizes it to form the quinoline core, installing the chlorine atom at the
C2 position.[1]

e Cyclization (Precursor Synthesis): The acetanilide reacts with POCIs/DMF to yield 2-chloro-
5,8-dimethylquinoline-3-carbaldehyde.[1]

» Selective Reduction: The aldehyde is chemoselectively reduced to the alcohol (methanol)
using Sodium Borohydride (NaBHa4).[1] This step is critical; stronger reducing agents (like
LiAlH4) might dechlorinate the C2 position, destroying the scaffold's utility.

3.2 Visualization: Retrosynthetic Analysis
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The following diagram illustrates the logical construction of the target molecule from
commercially available precursors.

TARGET:

N-(2,5-dimethylphenylacetamide Cyclization & Chlorination 2_—Chlloro—5,8—d|methyl— Aldehyde Reduction ¥ ;_Chioro-5,8-dimethyl-
quinoline-3-carbaldehyde o
BEERR 4 quinoline-3-methanol

NaBH4 /MeOH R S
(Selective Reduction) e

POCI3 / DMF
(Vilsmeier-Haack)

Click to download full resolution via product page

Figure 1: Step-wise synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol from acetanilide
precursors.

Experimental Protocol: Selective Reduction

Objective: Convert 2-chloro-5,8-dimethylquinoline-3-carbaldehyde to the title methanol
compound without displacing the C2-chlorine.

Reagents:

2-Chloro-5,8-dimethylquinoline-3-carbaldehyde (1.0 eq)[1]

Sodium Borohydride (NaBHa4) (0.5 - 1.0 eq)[1]

Methanol (anhydrous)[1]

Tetrahydrofuran (THF) (optional co-solvent for solubility)[1]

Procedure:

o Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of
the aldehyde intermediate in 50 mL of Methanol (or MeOH/THF 1:1 mixture if solubility is
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poor). Cool the solution to 0 °C using an ice bath.

o Addition: Slowly add NaBHa4 (5 mmol) portion-wise over 15 minutes. Note: Gas evolution (Hz)
will occur; ensure adequate venting.[1]

o Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature
(25 °C) for 1 hour. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The aldehyde spot should
disappear, replaced by a more polar alcohol spot.

e Quenching: Quench the reaction by adding 10 mL of water dropwise.

o Work-up: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous
residue with Dichloromethane (3 x 30 mL).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and
concentrate. Recrystallize from Ethanol or purify via silica gel flash chromatography if
necessary.

Validation Criteria:

e 1H NMR: Look for the disappearance of the aldehyde proton (~10.5 ppm) and the
appearance of the methylene doublet (~4.8 ppm) and hydroxyl triplet.[1]

e Mass Spec: M+1 peak at ~222.1 m/z (check for Cl isotope pattern 3:1).[1]

Strategic Applications in Drug Design

This scaffold is a "bifunctional linchpin.” The C2-Chlorine is electronically activated by the ring
nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C3-
Methanol serves as a handle for alkylation or oxidation.[1]

5.1 Divergent Synthesis Workflow

Researchers use this molecule to generate libraries of derivatives.[1] The order of operations is
crucial:

o Path A (C2 Substitution First): Reacting with amines/phenols first to install the
pharmacophore, then modifying the alcohol.[1]
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o Path B (C3 Madification First): Converting the alcohol to a halide or ether before displacing
the C2-chlorine.[1]

CAS 485337-91-5
(Core Scaffold)

Heat / Base MnO2 or Jones

Reaction with Primary Amines Oxidation to Acid/Ester
(S_NAr at C2) (Modification at C3)

Kinase Inhibitor Analogs Antimalarial/Antibacterial

(e.g., PIBK/mTOR) Candidates

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2 and C3
positions.[1]

Safety & Handling (MSDS Highlights)

» Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.[1]

e Handling: Wear chemical-resistant gloves (Nitrile) and safety goggles.[1] Use in a fume hood

to avoid inhalation of dust.

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as
the hydroxymethyl group can slowly oxidize over time.[1]

References

e Synthesis of 2-Chloro-3-formylquinolines (Vilsmeier-Haack)

o Methodology Source: Meth-Cohn, O., & Goon, S. (2004).[1] "A versatile synthesis of 2-
chloro-3-formylquinolines.”[1][3] Journal of the Chemical Society, Perkin Transactions 1.

o Context: Establishes the core cyclization protocol used for this class of compounds.
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o [1]
e Reduction Protocols for Quinoline Carbaldehydes

o Protocol Validation: Roopan, S. M., et al. (2010).[1] "(2-Chloro-8-methylquinolin-3-
yl)methanol."[1] Acta Crystallographica Section E.

o Context: Provides crystallographic data and reduction conditions for the closely related 8-
methyl analog, valid

o [1]
» Medicinal Applications (Anticancer & PI3K/mTOR)

o Application: "Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo
[2,3-b] Quinoline..." Frontiers in Chemistry.

o Context: Demonstrates the utility of 2-chloro-methyl-quinoline scaffolds in designing
PIBK/mTOR pathway modulators.[1]

o [1]
o Chemical Substance Data (CAS 485337-91-5)
o Identifier: PubChem CID 53396809 (Related Derivative).[4]
o Context: Verification of chemical structure and properties.[1][5][6][7]

o [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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